molecular formula C50H72N16O22S2 B1215172 Bleomycin acid CAS No. 37364-66-2

Bleomycin acid

Katalognummer B1215172
CAS-Nummer: 37364-66-2
Molekulargewicht: 1313.3 g/mol
InChI-Schlüssel: MRNLLBXPSWMYCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bleomycin is a mixture of cytotoxic glycopeptide antibiotics isolated from a strain of Streptomyces verticillus . It is used in combination chemotherapy regimens to treat various malignancies .


Synthesis Analysis

Bleomycin analogues have been developed over the past decades, with the aim of improving antitumor activity and/or reducing lung toxicity . The biosynthetic studies of bleomycins have greatly expedited the process to achieve such goals .


Molecular Structure Analysis

The main components of Bleomycin are bleomycins A2 and B2 . The structure of bleomycin has been supported by crystal X-ray analysis and also by the chemical synthesis of pyrimidoblamic acid .


Chemical Reactions Analysis

Bleomycin’s DNA-cleaving actions are dependent on oxygen and metal ions . A ratiometric fluorescence assay for bleomycin has been designed based on Cu2±triggered fluorogenic reactions coupled with nanoparticle-mediated autocatalytic reactions .


Physical And Chemical Properties Analysis

Bleomycin is a polar cytotoxic agent, which is a mixture of complexing congeners with relatively high molecular mass . This creates an added challenge in regard to its detection via electrospray mass spectrometry .

Wissenschaftliche Forschungsanwendungen

1. Antitumor Activity

Bleomycin acid is a glycopeptide antibiotic produced by Streptomyces verticillus. Clinically, it is used in combination with other drugs to treat various cancers. The mixture of bleomycin A2 and bleomycin B2 is commonly employed in chemotherapy regimens. Its antitumor activity arises from its ability to induce DNA strand breaks, leading to cell death. Recent studies have also explored genome-wide DNA sequence specificity, revealing that bleomycin analogs preferentially cleave transcription start sites of actively transcribed genes in human cells .

2. GDP-Mannose Synthesis Pathway Engineering

At the onset of bleomycin synthesis, the availability of the specific precursor GDP-mannose plays a crucial role. Genetic engineering of the GDP-mannose synthesis pathway has identified key enzymes: phosphomannose isomerase (ManA) and phosphomannomutase (ManB). Manipulating these enzymes enhances bleomycin production .

3. Lung Toxicity and Fibrosis

Despite its therapeutic benefits, bleomycin is associated with dose-dependent lung toxicity and potential lung fibrosis. Researchers continue to investigate ways to mitigate these side effects while maintaining its antitumor efficacy .

4. DNA Repair Repression

Bleomycin-induced senescence and lung injury involve inhibition of the DNA repair protein Rad51. Understanding this mechanism could lead to strategies for reducing pulmonary toxicity associated with bleomycin treatment .

5. Other Potential Applications

Beyond its antitumor effects, researchers are exploring additional applications for bleomycin acid, including wound healing, antiviral activity, and immunomodulation. However, further studies are needed to fully elucidate these potential uses.

Safety And Hazards

Bleomycin is recommended to be administered under the supervision of a qualified physician experienced in the use of cancer chemotherapeutic agents . Its use is associated with dose-dependent lung toxicity and potential incidence of lung fibrosis .

Zukünftige Richtungen

Efforts have been devoted to develop novel bleomycin analogues, for seeking of drug leads with improved antitumor activity and/or reduced lung toxicity . The discovery and development of microbial bleomycin analogues, especially those derived from engineered biosynthesis, are highlighted .

Eigenschaften

IUPAC Name

2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H72N16O22S2/c1-15-28(63-41(66-39(15)53)20(7-26(52)70)58-8-19(51)40(54)76)44(79)65-30(36(21-9-56-14-59-21)86-49-38(34(74)32(72)24(10-67)85-49)87-48-35(75)37(88-50(55)83)33(73)25(11-68)84-48)45(80)60-17(3)31(71)16(2)42(77)64-29(18(4)69)43(78)57-6-5-27-61-22(12-89-27)46-62-23(13-90-46)47(81)82/h9,12-14,16-20,24-25,29-38,48-49,58,67-69,71-75H,5-8,10-11,51H2,1-4H3,(H2,52,70)(H2,54,76)(H2,55,83)(H,56,59)(H,57,78)(H,60,80)(H,64,77)(H,65,79)(H,81,82)(H2,53,63,66)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNLLBXPSWMYCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H72N16O22S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901031986
Record name Bleomycinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bleomycin acid

CAS RN

37364-66-2
Record name Bleomycinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37364-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bleomycinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037364662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bleomycinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bleomycin acid
Reactant of Route 2
Reactant of Route 2
Bleomycin acid
Reactant of Route 3
Bleomycin acid
Reactant of Route 4
Bleomycin acid
Reactant of Route 5
Bleomycin acid
Reactant of Route 6
Bleomycin acid

Citations

For This Compound
34
Citations
EA Sausville, RW Stein, J Peisach, SB Horwitz - Biochemistry, 1978 - ACS Publications
Materials and Methods Enzymes and Reagents. Fe (NH4) 2 (S04) 2'6H20 and Fe (NH4)(S04) 2'12H20 (Mallinkrodt analytical reagents) were sources of Fe (II) and Fe (IlI), respectively. …
Number of citations: 432 pubs.acs.org
A Aszalos, J Crawford, P Vollmer, N Kantor… - Journal of …, 1981 - Elsevier
… Some minor components such as bleomycin acid, demethylbleomycin-A2, and bleomycin B4 also are present. Among these minor components, bleomycin B4 is the most toxic (5). The …
Number of citations: 37 www.sciencedirect.com
GK Shiu, TJ Goehl, WH Pitlick - Journal of Pharmaceutical Sciences, 1979 - Elsevier
A rapid and specific method for the determination of bleomycin A 2 is described. A 50-μl aliquot of 20% trichloroacetic acid was added to 200 μl of plasma. The sample was vortexed and …
Number of citations: 32 www.sciencedirect.com
SM Sebti, JC Deleon, LT Ma, SM Hecht… - Biochemical …, 1989 - Elsevier
… BAPP, TLM SIOb, dgBLM AZ and bleomycin acid were incubated with rabbit lung BLM hydrolase for different lengths of time, and the reaction mixtures were analyzed by HSLC as …
Number of citations: 17 www.sciencedirect.com
NJ Oppenheimer, LO Rodriguez, SM Hecht - Biochemistry, 1979 - ACS Publications
Norman J. Oppenheimer,* Luis O. Rodriguez, 1 and Sidney M. Hecht § abstract:* H NMR spectral studies at 360 MHz have been conducted on bleomycin, a modified bleomycin, and …
Number of citations: 89 pubs.acs.org
DS Alberts, HSG Chen, R Liu, KJ Himmelstein… - Cancer Chemotherapy …, 1978 - Springer
… There is no cross-immunoreactivity with the bleomycin acid nucleus (Strong et al., 1977). On the basis of this specificity and its good correlation with existing microbiologic …
Number of citations: 95 link.springer.com
JW Lightbown, JMC Gutteridge, D Shute - Journal of Biological …, 1981 - Elsevier
" I'tle\V. tt. O. Expert (. ommitte~. on Biological Standardization (197 t) requested that inf {) rmarion b (.-gathered from national control authorities on the need ti) r an in~ ern,~-rional …
Number of citations: 9 www.sciencedirect.com
MT Kuo - 1973 - search.proquest.com
Xerox University Microfilms Page 1 INFORMATION TO USERS This material was produced from a microfilm copy of the original document. While the most advanced technological …
Number of citations: 1 search.proquest.com
M Haresaku, M Muramatsu, T Matsushima… - … and Related Subjects, 1984 - Elsevier
Number of citations: 2
Y Hashimoto, K Shudo - Mutation Research/Environmental Mutagenesis …, 1984 - Elsevier
Number of citations: 0

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.